4-Hydroxythiophene-2-carboxylic acid
Overview
Description
4-Hydroxythiophene-2-carboxylic acid is a chemical compound with the CAS Number: 40748-90-1 . It has a molecular weight of 145.16 and its IUPAC name is 4-hydroxy-1H-1lambda3-thiophene-2-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Hydroxythiophene-2-carboxylic acid involves the conversion of aryl/heteroaryl esters to substituted thiophene esters via a Vilsmeier-Haack reaction . This reaction is followed by hydrolysis to yield 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of 4-Hydroxythiophene-2-carboxylic acid is C5H4O3S . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
The chemical reactions of carboxylic acids, such as 4-Hydroxythiophene-2-carboxylic acid, often involve a nucleophilic acyl substitution pathway . This pathway includes the conversion of the carboxylic acid into an acyl chlorosulfite intermediate, replacing the –OH of the acid with a much better leaving group .Physical And Chemical Properties Analysis
Carboxylic acids, like 4-Hydroxythiophene-2-carboxylic acid, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Scientific Research Applications
- Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- They are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Organic Synthesis and Material Science
Electronics
Pharmacology
- Some thiophene derivatives, such as 3-amino thiophene-2-carboxamide derivatives, have been found to exhibit significant antioxidant activity .
- These compounds have shown a high percentage of inhibition, indicating their potential as antioxidants .
- Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds .
- They are used to improve advanced compounds with a variety of biological effects .
Antioxidant Activity
Synthesis of Biologically Active Compounds
Corrosion Inhibitors
- Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis .
- They are used in obtaining small molecules, macromolecules, synthetic or natural polymers .
- Carboxylic acids are used in nanotechnology for the modification of the surface of metallic nanoparticles and carbon nanostructures .
- They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Organic Synthesis
Nanotechnology
Polymers
Future Directions
The catalytic reduction of carboxylic acid derivatives, like 4-Hydroxythiophene-2-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research may focus on designing new multicomponent strategies complying with Green Chemistry principles for the further exploitation of 4-Hydroxythiophene-2-carboxylic acid .
properties
IUPAC Name |
4-hydroxythiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3S/c6-3-1-4(5(7)8)9-2-3/h1-2,6H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIUBSLJPHJUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534132 | |
Record name | 4-Hydroxythiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxythiophene-2-carboxylic acid | |
CAS RN |
40748-90-1 | |
Record name | 4-Hydroxythiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxythiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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